8.4-Fold Higher Number-Average Molecular Weight in Bulk Radical Polymerization Versus the Methoxymethyl Analog
Under identical bulk radical polymerization conditions (60 °C, AIBN initiator), poly(1a) derived from 1,1-bis(hydroxymethyl)-2-vinylcyclopropane achieved an Mn of 94,200, whereas poly(1b) from the methoxymethyl analog 1,1-bis(methoxymethyl)-2-vinylcyclopropane reached only 11,200 [1]. This 8.4-fold difference is attributed to intermolecular hydrogen bonding of the hydroxyl groups in 1a that enhances radical polymerizability [1].
| Evidence Dimension | Number-average molecular weight (Mn) of polymer obtained by bulk radical polymerization at 60 °C |
|---|---|
| Target Compound Data | Mn = 94,200 (poly(1a)) |
| Comparator Or Baseline | 1,1-Bis(methoxymethyl)-2-vinylcyclopropane (1b): Mn = 11,200 (poly(1b)) |
| Quantified Difference | 8.4-fold higher Mn for the hydroxymethyl derivative |
| Conditions | Bulk polymerization, AIBN initiator, 60 °C |
Why This Matters
Higher molecular weight directly correlates with superior mechanical integrity and film-forming capability, making 1a the preferred monomer when robust polymer mechanicals are required.
- [1] Okazaki, T., Sanda, F., & Endo, T. (1997). Syntheses and radical ring-opening polymerizations of 1,1-bis(hydroxymethyl)-2-vinylcyclopropane and 1,1-bis(methoxymethyl)-2-vinylcyclopropane. Polymer Bulletin, 39(2), 141–148. View Source
